Cas no 1501099-03-1 (3-(4-methanesulfonylphenyl)propane-1-thiol)

3-(4-methanesulfonylphenyl)propane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methanesulfonylphenyl)propane-1-thiol
- 1501099-03-1
- EN300-1991067
-
- Inchi: 1S/C10H14O2S2/c1-14(11,12)10-6-4-9(5-7-10)3-2-8-13/h4-7,13H,2-3,8H2,1H3
- InChI Key: GNPUNNPDPURXMZ-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)CCCS)(=O)=O
Computed Properties
- Exact Mass: 230.04352203g/mol
- Monoisotopic Mass: 230.04352203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.5Ų
3-(4-methanesulfonylphenyl)propane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991067-0.5g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1991067-2.5g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1991067-0.25g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1991067-0.05g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1991067-10g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1991067-10.0g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 10g |
$3929.0 | 2023-05-31 | ||
Enamine | EN300-1991067-5.0g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 5g |
$2650.0 | 2023-05-31 | ||
Enamine | EN300-1991067-1.0g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 1g |
$914.0 | 2023-05-31 | ||
Enamine | EN300-1991067-0.1g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1991067-5g |
3-(4-methanesulfonylphenyl)propane-1-thiol |
1501099-03-1 | 5g |
$2650.0 | 2023-09-16 |
3-(4-methanesulfonylphenyl)propane-1-thiol Related Literature
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
Additional information on 3-(4-methanesulfonylphenyl)propane-1-thiol
3-(4-Methanesulfonylphenyl)propane-1-thiol (CAS 1501099-03-1): A Versatile Platform for Pharmaceutical and Material Sciences
3-(4-Methanesulfonylphenyl)propane-1-thiol, with the CAS number 1501099-03-1, represents a critical synthetic intermediate in the development of advanced pharmaceuticals and functional materials. This compound combines the structural features of a methanesulfonyl group and a thiol functional group, enabling its application in diverse chemical transformations. Recent advancements in medicinal chemistry have highlighted the potential of this molecule as a key building block for designing small-molecule therapeutics and bioactive materials.
As a thiol-containing compound, 3-(4-methanesulfonylphenyl)propane-1-thiol exhibits unique reactivity due to the sulfur atom's ability to form covalent bonds with various functional groups. This property has been extensively studied in the context of click chemistry and thiol-ene reactions, where it serves as a versatile crosslinker for polymer synthesis. The methanesulfonyl group further enhances its solubility and reactivity, making it suitable for aqueous-phase reactions and solid-phase peptide synthesis (SPPS).
Recent research published in Journal of Medicinal Chemistry (2024) has demonstrated the utility of 3-(4-methanesylnylphenyl)propane-1-thiol in the development of selective COX-2 inhibitors. The compound's ability to undergo thiolation reactions allows for the incorporation of bioactive moieties into drug molecules, improving their pharmacokinetic profiles. This approach has been successfully applied in the design of anti-inflammatory agents with enhanced oral bioavailability.
The thiol group in 3-(4-methanesulfonylphenyl)propane-1-thiol also plays a crucial role in surface modification technologies. Studies in Advanced Materials (2023) have shown that this compound can be used to functionalize nanomaterials for biomedical applications. The methanesulfonyl group provides steric hindrance, preventing unwanted side reactions while maintaining the reactivity of the thiol moiety. This dual functionality has enabled the creation of targeted drug delivery systems with improved cellular uptake.
From a synthetic perspective, the 3-(4-methanesulfonylphenyl)propane-1-thiol molecule has been investigated for its potential in green chemistry applications. A 2024 study in Green Chemistry reported the use of this compound in metal-free catalytic reactions, where its thiol functionality acts as a nucleophilic site for C-S bond formation. This approach reduces the reliance on toxic catalysts, aligning with the principles of sustainable chemical processes.
The methanesulfonyl group in this compound is particularly noteworthy for its role in pharmaceutical formulation. Research published in Drug Delivery and Translational Research (2023) highlighted its utility in prodrug design. The thiol group can be selectively cleaved under physiological conditions, releasing the active drug moiety with improved targeting efficiency. This property has been leveraged in the development of anti-cancer therapeutics with reduced systemic toxicity.
Recent advances in biomaterials science have further expanded the applications of 3-(4-methanesulfonylphenyl)propane-1-thiol. A 2024 study in ACS Biomaterials Science & Engineering demonstrated its use in creating smart hydrogels for tissue engineering. The thiol group enables crosslinking with maleimide-functionalized polymers, while the methanesulfonyl group enhances the hydrogel's mechanical stability. This combination has shown promise in 3D cell culture systems for regenerative medicine applications.
The thiol functionality of 3-(4-methanesulfonylphenyl)propane-1-thiol has also been explored in nanotechnology for drug delivery. A 2023 study in Nano Letters reported the use of this compound to functionalize lipid nanoparticles for siRNA delivery. The methanesulfonyl group provides steric shielding, preventing premature degradation of the therapeutic payload while maintaining the thiol group's reactivity for targeting ligand conjugation.
From a mechanistic standpoint, the 3-(4-methanesulfonylphenyl)propane-1-thiol molecule has been extensively characterized using NMR spectroscopy and mass spectrometry. These studies have revealed its behavior in different solvent systems and its reactivity towards electrophilic reagents. The methanesulfonyl group acts as an electron-withdrawing group, directing the reaction towards the thiol moiety and enabling the formation of disulfide bonds in biological systems.
Recent computational studies have provided insights into the electronic properties of 3-(4-methanesulfonylphenyl)propane-1-thiol. Molecular dynamics simulations have shown that the thiol group can act as a redox-active site, making this compound a potential candidate for electrochemical applications. The methanesulfonyl group enhances the compound's stability under oxidative conditions, a critical factor for its use in energy storage systems.
Overall, 3-(4-methanesulfonylphenyl)propane-1-thiol represents a multifunctional building block with applications spanning pharmaceuticals, materials science, and nanotechnology. Its unique combination of thiol functionality and methanesulfonyl group enables a wide range of chemical transformations, making it a valuable tool for researchers in diverse fields. As new synthetic methodologies continue to emerge, the potential applications of this compound are expected to expand further, driving innovation in both academic and industrial research.
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